1-苄基-4-(2-氯喹啉-3-基)哌啶-4-醇

概述

描述

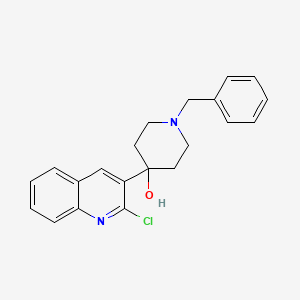

“1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol” is a chemical compound with the molecular formula C21H21ClN2O. It has a molecular weight of 352.86 g/mol . This compound is utilized in various scientific research endeavors due to its unique structure.

Synthesis Analysis

The synthesis of “1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol” involves several stages. The first stage involves the reaction of 2-Chloroquinoline with n-butyllithium and diisopropylamine in tetrahydrofuran at -78℃ for 2.5 hours . The second stage involves the addition of 1-phenylmethyl-4-piperidone in tetrahydrofuran at -78 - 20℃ for approximately 40 minutes . The reaction is then allowed to slowly warm to room temperature. After cooling the mixture back to -20 °C, the reaction is carefully quenched with water .Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol” is complex, with a benzyl group attached to a piperidine ring, which is further connected to a chloroquinoline group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol” are complex and involve multiple stages. The reactions involve the use of n-butyllithium and diisopropylamine, followed by the addition of 2-Chloroquinoline and 1-phenylmethyl-4-piperidone .科学研究应用

合成和结构研究:

- 新型喹啉酮衍生物的合成和结构,包括 1-苄基-4-(2-氯喹啉-3-基)哌啶-4-醇,已得到广泛研究。这些研究的重点是合成方法和使用 X 射线衍射和量子化学方法等技术对这些化合物的结构表征 (Tkachev 等人,2017)。

- 对各种衍生物进行了类似的研究,阐明了它们的分子几何结构、光谱特征和电子性质,并使用了计算方法 (Fatma 等人,2017)。

生物和药理学研究:

- 对哌啶衍生物作为潜在抗乙酰胆碱酯酶活性进行了研究。这些研究调查了结构活性关系和这些化合物抑制乙酰胆碱酯酶等酶的功效,这在阿尔茨海默病等疾病的背景下具有重要意义 (Sugimoto 等人,1990)。

- 其他研究重点关注哌啶化合物的杂环类似物的抗精神病潜力。这些研究包括与各种受体的结合试验和体内试验,以评估它们作为抗精神病剂的功效 (Norman 等人,1996)。

化学反应和催化:

- 已经报道了涉及哌啶衍生物(包括 1-苄基-4-(2-氯喹啉-3-基)哌啶-4-醇)的无催化剂多组分反应的研究。这些研究探索了合成新型化合物的高效方法 (Du 等人,2020)。

- 此外,还探索了使用哌啶衍生物在合成 2,3-二氢喹唑啉-4(1H)-酮和多氢喹啉方面的研究,使用新型纳米磁性可重复使用催化剂 (Ghorbani-Choghamarani & Azadi,2015)。

光物理和电化学研究:

- 对具有哌嗪取代基的萘酰亚胺的光物理性质和光致电子转移进行了研究。此类研究有助于了解这些化合物的电子和光学性质,这与开发电子应用材料有关 (Gan 等人,2003)。

作用机制

Target of Action

The primary target of 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential co-receptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The antagonistic activity of the compound is believed to be due to the presence of a basic nitrogen atom, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

By blocking the CCR5 receptor, 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol prevents HIV-1 from entering cells . This disrupts the viral replication cycle and can help to control the progression of HIV-1 infection.

Pharmacokinetics

The presence of lipophilic groups in the ligand, a common feature of most CCR5 antagonists, may enhance its absorption and distribution .

Result of Action

The primary result of the compound’s action is the inhibition of HIV-1 entry into cells, which can slow the progression of HIV-1 infection . This can lead to a decrease in viral load and an increase in CD4+ T cell counts, improving the immune response.

Action Environment

The efficacy and stability of 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol can be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature and pH. Additionally, its efficacy can be influenced by the presence of other drugs, the patient’s immune status, and genetic variations in the CCR5 receptor .

属性

IUPAC Name |

1-benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c22-20-18(14-17-8-4-5-9-19(17)23-20)21(25)10-12-24(13-11-21)15-16-6-2-1-3-7-16/h1-9,14,25H,10-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOQCRWPQYUNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC3=CC=CC=C3N=C2Cl)O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593829 | |

| Record name | 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783368-13-8 | |

| Record name | 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

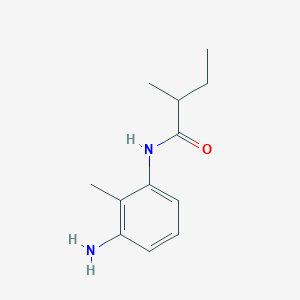

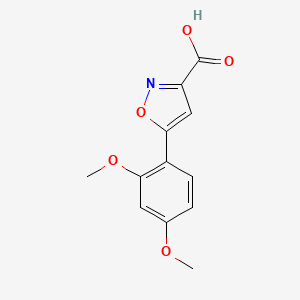

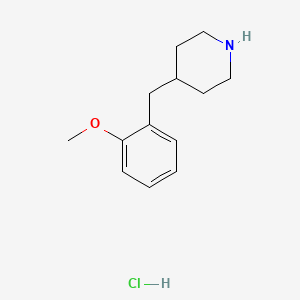

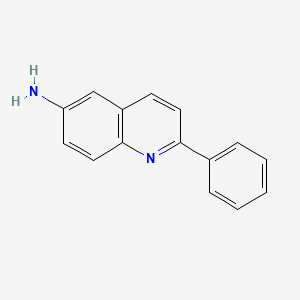

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid](/img/structure/B1611812.png)